4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Overview
Description
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives are significant in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties .
Scientific Research Applications
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The thiazole ring’s aromaticity allows it to undergo various reactions, including donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole compounds are known to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Thiazole compounds have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of thiazole compounds .
Biochemical Analysis
Biochemical Properties
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives are known to interact with topoisomerase II, an enzyme crucial for DNA replication and repair . This interaction can lead to the inhibition of the enzyme’s activity, resulting in DNA double-strand breaks and cell death. Additionally, thiazole compounds have been shown to exhibit anti-inflammatory and analgesic activities by modulating the activity of cyclooxygenase enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce cell cycle arrest at the G2 phase, leading to apoptosis in cancer cells . This effect is mediated through the interaction with topoisomerase II, resulting in DNA damage and activation of the p53 pathway. Furthermore, thiazole compounds can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of topoisomerase II, inhibiting its activity and leading to the accumulation of DNA double-strand breaks . Additionally, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . These interactions result in the modulation of various cellular processes, including cell cycle regulation, apoptosis, and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under physiological conditions for extended periods, allowing for sustained biological activity . The degradation of these compounds can lead to the formation of inactive metabolites, reducing their efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . This interaction can lead to the formation of active or inactive metabolites, influencing the overall biological activity of the compound. Additionally, thiazole derivatives can affect metabolic flux and alter the levels of various metabolites, impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, thiazole derivatives can be transported into cells via organic anion transporters, facilitating their intracellular accumulation and biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been shown to localize in the nucleus, where they interact with DNA and modulate gene expression . Additionally, these compounds can accumulate in the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine: Similar structure but with a trifluoromethyl group instead of a cyclobutyl group.
2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the cyclobutyl group may enhance its interaction with certain molecular targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
4-methyl-5-[2-(1-methylcyclobutyl)pyridin-4-yl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-9-12(18-13(15)17-9)10-4-7-16-11(8-10)14(2)5-3-6-14/h4,7-8H,3,5-6H2,1-2H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEFVENODPUSOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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